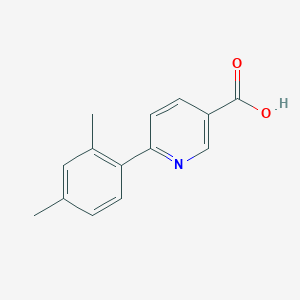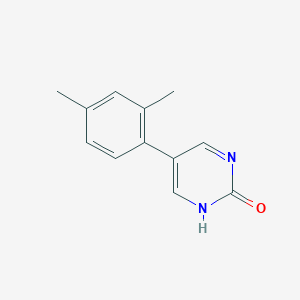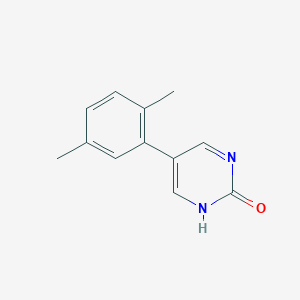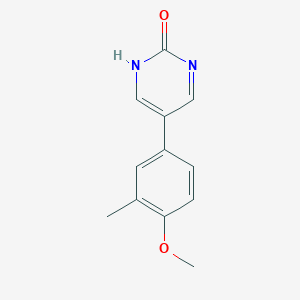
6-(2,4-Dimethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)nicotinic acid (6-DMN) is a synthetic derivative of nicotinic acid (NA) with a wide range of applications in scientific research. 6-DMN is a white to off-white crystalline powder with a melting point of about 144°C and a molecular weight of 198.21 g/mol. It is a water-soluble compound that is highly soluble in methanol, ethanol, and acetone. 6-DMN is used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and laboratory experiments.
作用機序
The mechanism of action of 6-(2,4-Dimethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to be a nicotinic acid receptor agonist, meaning that it binds to the nicotinic acid receptor and activates it. This activation leads to the release of calcium ions, which then stimulate the release of various hormones and enzymes that can affect the body in various ways.
Biochemical and Physiological Effects
6-(2,4-Dimethylphenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels, increase insulin sensitivity, and reduce the risk of cardiovascular disease. Additionally, 6-(2,4-Dimethylphenyl)nicotinic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
実験室実験の利点と制限
The major advantage of using 6-(2,4-Dimethylphenyl)nicotinic acid, 95% in laboratory experiments is its water solubility, which makes it easy to use and store. Additionally, 6-(2,4-Dimethylphenyl)nicotinic acid, 95% is a relatively stable compound, making it ideal for long-term experiments. However, 6-(2,4-Dimethylphenyl)nicotinic acid, 95% is not as potent as other nicotinic acid derivatives, making it less suitable for studies that require high concentrations of the compound.
将来の方向性
The potential applications of 6-(2,4-Dimethylphenyl)nicotinic acid, 95% are numerous and still being explored. Possible future directions for research include further investigation into its potential as a treatment for diabetes, its potential as a cholesterol-lowering drug, and its potential to improve cognitive function. Additionally, further research into the mechanism of action of 6-(2,4-Dimethylphenyl)nicotinic acid, 95% could lead to the development of more effective drugs. Finally, 6-(2,4-Dimethylphenyl)nicotinic acid, 95% could be used in combination with other drugs to create more effective treatments for various conditions.
合成法
6-(2,4-Dimethylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylboronic acid and nicotinic acid in the presence of a catalytic amount of piperidine. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by crystallization from methanol.
科学的研究の応用
6-(2,4-Dimethylphenyl)nicotinic acid, 95% is used in a wide range of scientific research applications, including biochemical and physiological studies, drug development, and laboratory experiments. It has been used to study the effects of nicotinic acid on the body, including its ability to reduce cholesterol levels and its potential as a treatment for diabetes and other metabolic disorders. 6-(2,4-Dimethylphenyl)nicotinic acid, 95% has also been used in drug development, as it can be used to study the effects of various drugs on the body. Additionally, 6-(2,4-Dimethylphenyl)nicotinic acid, 95% can be used in laboratory experiments to study the effects of various compounds on the body.
特性
IUPAC Name |
6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMEYUIDYPJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680844 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261945-81-6 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














